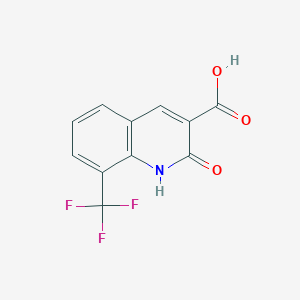![molecular formula C9H15NO2 B6274989 rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis CAS No. 2089245-31-6](/img/no-structure.png)
rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis (rac-MOCPC) is a novel synthetic compound that has been studied for its potential applications in the medical and scientific research fields. Rac-MOCPC has a unique structure and properties which make it an attractive candidate for various applications.
Wirkmechanismus
Rac-MOCPC has a unique molecular structure which allows it to interact with various receptors in the body. These interactions lead to the activation of various biochemical pathways, which can result in a variety of physiological effects. For example, rac-MOCPC has been shown to activate the serotonin receptor, which can lead to increased serotonin levels in the brain and can result in an antidepressant effect.
Biochemical and Physiological Effects
Rac-MOCPC has been studied for its potential biochemical and physiological effects. It has been shown to activate various receptors in the body, leading to the activation of various biochemical pathways. This can result in a variety of physiological effects, including increased serotonin levels in the brain, increased dopamine levels, and increased energy levels. Additionally, rac-MOCPC has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-MOCPC is a useful tool for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize and can be used to study the structure-activity relationships of various compounds. Additionally, its unique properties make it an ideal model compound for studying the mechanism of action of various drugs. However, it is important to note that rac-MOCPC is a synthetic compound and may not accurately reflect the effects of natural compounds.
Zukünftige Richtungen
Rac-MOCPC has a wide range of potential applications in the medical and scientific research fields. It could be used to develop novel drugs and therapies for various diseases and conditions. Additionally, it could be used to study the effects of various compounds on the body and to develop new treatments for various medical conditions. Additionally, it could be used to study the biochemical and physiological effects of various compounds and to develop new diagnostic tools. Finally, it could be used to study the structure-activity relationships of various compounds and to develop new drug delivery systems.
Synthesemethoden
Rac-MOCPC is synthesized using a three-step process. First, a chiral amine is reacted with a carboxylic acid to form a racemic acid. This acid is then reacted with an aldehyde to form a racemic aldehyde. Finally, the racemic aldehyde is reacted with an amine to form rac-MOCPC. This process is known as the “racemic synthesis method” and is widely used in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Rac-MOCPC has been studied for its potential applications in the medical and scientific research fields. It has been used as a tool to study the structure-activity relationships of various compounds. Additionally, it has been used as a model compound to study the mechanism of action of various drugs. Furthermore, it has been used to study the biochemical and physiological effects of various compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is brominated using bromine to form the corresponding dibromide.", "Step 3: The dibromide is reduced using sodium borohydride to form the corresponding diol.", "Step 4: The diol is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 5: The carboxylate salt is acidified using hydrochloric acid to form the carboxylic acid.", "Step 6: The carboxylic acid is esterified using methanol to form the methyl ester.", "Step 7: The methyl ester is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 8: The carboxylate salt is acidified using hydrochloric acid to form the carboxylic acid.", "Step 9: The carboxylic acid is treated with ethyl acetate and water to form the desired product, rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis." ] } | |
CAS-Nummer |
2089245-31-6 |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



